(Quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride is a chemical compound characterized by its unique structural features, which include a quinuclidine moiety linked to a thiophenyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its chemical formula is with a molecular weight of approximately 241.71 g/mol .
This compound falls under the category of nitrogen-containing heterocycles, specifically classified as a quinuclidine derivative. Quinuclidine compounds are known for their diverse pharmacological activities, including interactions with muscarinic receptors and potential therapeutic effects in neurological disorders . The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications.
The synthesis of (quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride typically involves several key steps:
The molecular structure of (quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride features:
The compound's molecular geometry allows for various interactions with biological targets, making it an interesting candidate for drug development.
The structural formula can be represented as follows:
The compound exhibits versatility in synthetic organic chemistry, capable of undergoing various reactions:
These reactions highlight the compound's potential for further derivatization to explore structure-activity relationships.
Research indicates that (quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride interacts significantly with muscarinic receptors, particularly in the central nervous system. The mechanism involves binding to these receptors, leading to modulation of neurotransmitter release and influencing cognitive functions.
In preclinical studies, this compound has shown promise in improving memory and learning performance in animal models, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer’s disease .
These properties are crucial for determining the compound's suitability for various applications in medicinal chemistry.
(Quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride has several potential applications:
(Quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride (CAS: 2097947-56-1) represents a synthetically designed small molecule within the broader class of muscarinic acetylcholine receptor antagonists. Its core structure integrates two distinct heterocyclic systems—a quinuclidine moiety and a thiophene ring—linked via a ketone functional group, forming a conformationally restrained scaffold. The hydrochloride salt form enhances stability and solubility, typical for pharmacological agents targeting neurological or peripheral receptor systems. The compound's systematic name directly reflects this architecture, while its SMILES notation (O=C(C1CN2CCC1CC2)C3=CC=CS3.[H]Cl) precisely encodes the molecular connectivity, depicting the carbonyl bridge between the nitrogen-containing quinuclidine bicyclic system and the sulfur-containing thiophene aromatic ring [2].
Table 1: Fundamental Chemical Identification of (Quinuclidin-3-yl)(thiophen-2-yl)methanone Hydrochloride
Property | Value |
---|---|
CAS Registry Number | 2097947-56-1 |
Molecular Formula | C₁₂H₁₆ClNOS |
Molecular Weight | 257.78 g/mol |
Salt Form | Hydrochloride |
Core Structural Motifs | Quinuclidine, Thiophene, Ketone |
SMILES Notation | O=C(C1CN2CCC1CC2)C3=CC=CS3.[H]Cl |
The development of (Quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride is situated within the long-standing pursuit of selective muscarinic receptor antagonists, particularly for urological disorders like overactive bladder (OAB). Research into quinuclidine-based antagonists has been driven by the need for agents with improved receptor subtype selectivity (notably for the M3 receptor subtype predominant in detrusor muscle contraction) and tissue selectivity (aiming to reduce anticholinergic side effects like dry mouth). Early quinuclidine derivatives, such as quinuclidin-3-yl benzhydrylcarbamate, demonstrated promising antagonistic activity but lacked optimal selectivity. This spurred efforts to create structurally modified analogues with enhanced pharmacological profiles through conformational restriction and bioisosteric replacement strategies [1] [6].
While the precise discovery timeline and specific pharmacological data for (Quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride are not detailed in the available sources, its existence is documented as a research chemical primarily used in preclinical investigations [2]. Its structure embodies key design principles evident in other advanced muscarinic antagonists: the use of the quinuclidine moiety as a potent pharmacophore for muscarinic receptor binding, coupled with aromatic elements (here, thiophene) to modulate affinity and selectivity. The synthesis and evaluation of such compounds are part of a broader combinatorial chemistry approach aimed at refining therapeutic benefit by optimizing molecular interactions with muscarinic receptor subtypes [3]. Its listing by suppliers specializing in bioactive compounds for research underscores its role as a tool compound within this ongoing exploration of structure-activity relationships (SAR) in antimuscarinic drug discovery [2].
(Quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride exemplifies the application of conformational restriction, a fundamental strategy in medicinal chemistry to enhance receptor binding affinity and selectivity while improving metabolic stability. This strategy involves locking flexible bonds within a lead molecule into specific, biologically active conformations, reducing the entropic penalty upon receptor binding.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1